N,N-Diethyl-5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-amine
Description
Properties
Molecular Formula |
C9H19N5 |
|---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
N,N-diethyl-5-(ethylaminomethyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H19N5/c1-4-10-7-8-11-9(13-12-8)14(5-2)6-3/h10H,4-7H2,1-3H3,(H,11,12,13) |
InChI Key |
OALKJWUMJYUBEK-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=NC(=NN1)N(CC)CC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Guanidine Derivatives with Dicarbonyl Compounds
One common approach to 1,2,4-triazole synthesis involves the reaction of aminoguanidine hydrochloride with dicarbonyl compounds or their derivatives (e.g., succinic anhydride or succinimide derivatives). This method enables the formation of the triazole ring via nucleophilic attack and ring closure under controlled conditions.
- For example, the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides involves two complementary pathways:
Specific Preparation Methods for N,N-Diethyl-5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-amine
Stepwise Synthetic Route
Synthesis of N,N-Diethyl-1,2,4-triazol-3-amine Core
- Starting from aminoguanidine hydrochloride, react with a suitable diethyl-substituted precursor (such as diethylformamidine or diethyl-substituted guanidine derivatives) to form the N,N-diethyl-1,2,4-triazol-3-amine core.
- Cyclization is typically carried out under reflux or microwave irradiation in polar solvents like ethanol or acetonitrile.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization to triazole core | Aminoguanidine hydrochloride + diethyl precursor, microwave irradiation or reflux in ethanol/acetonitrile | 60-85% | Efficient for aliphatic amines |
| Mannich reaction | Formaldehyde + ethylamine, acidic/neutral medium, reflux or room temperature | 50-75% | Selective substitution at 5-position |
| Purification | Recrystallization or chromatography | - | Ensures high purity for analytical studies |
Analytical and Structural Confirmation
- NMR Spectroscopy: Confirms the presence of diethyl groups on the amino substituent and the ethylaminomethyl group at position 5.
- IR Spectroscopy: Shows characteristic NH stretching bands and triazole ring vibrations.
- X-ray Crystallography: Used in related triazole derivatives to confirm ring tautomerism and substituent positions.
- Elemental Analysis: Validates molecular formula and purity.
Summary of Research Findings
- The preparation of this compound leverages established synthetic routes for 1,2,4-triazoles, particularly cyclization of aminoguanidine derivatives and Mannich-type alkylation.
- Microwave-assisted synthesis enhances reaction efficiency and yield for cyclization steps.
- The choice of reagents and reaction conditions is critical to achieve selective substitution without side reactions.
- The compound's synthesis is supported by robust analytical methods ensuring structural integrity.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N,N-Diethyl-5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Diethyl-5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Triazol-3-amine derivatives exhibit diverse properties depending on substituents:
Key Observations :
- Aromatic vs. Alkyl Substituents: Aromatic derivatives (e.g., 3-chlorobenzylidene, 3-methoxyphenyl) prioritize planar molecular conformations, facilitating π-π stacking in biological targets.
- Lipophilicity: The diethyl and ethylamino-methyl groups increase logP compared to analogs like 1-ethyl-1H-1,2,4-triazol-5-amine, suggesting better absorption in lipid-rich environments.
Target Compound Implications :
- While aromatic analogs show anticancer or antimicrobial activity, the target compound’s alkyl-rich structure may favor central nervous system (CNS) penetration or metabolic stability, though direct evidence is lacking.
Biological Activity
N,N-Diethyl-5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-amine is a synthetic organic compound belonging to the triazole class, characterized by its unique structure that includes a triazole ring and various amine substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 197.28 g/mol. The presence of the triazole ring enhances its reactivity and interaction with biological targets, making it a subject of interest for various therapeutic applications.
Research indicates that this compound exhibits anticancer properties through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation, suggesting a potential role in cancer therapy.
- Nucleic Acid Interaction : The triazole moiety may interact with nucleic acids, impacting DNA and RNA synthesis, which is crucial for cellular replication and function.
- Receptor Modulation : Binding to specific receptors or enzymes can lead to altered biological responses, modulating metabolic pathways that are vital for cell growth and survival.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- In vitro Studies : In laboratory settings, the compound demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it was noted to have an IC50 value indicating effective inhibition of cell growth .
| Cell Line | IC50 (µg/mL) |
|---|---|
| A431 (human epidermoid carcinoma) | 23.30 ± 0.35 |
| Jurkat (human T lymphocyte) | <10 |
These values suggest that the compound's activity is comparable to established chemotherapeutic agents.
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Bacterial Inhibition : It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 µg/mL against strains such as Staphylococcus aureus and Enterococcus faecalis .
Case Study 1: Antitumor Efficacy
In a controlled study focusing on the efficacy of this compound in treating A431 cells:
- The treatment resulted in a significant reduction in cell viability compared to untreated controls.
- Apoptosis assays indicated increased rates of programmed cell death in treated cells.
Case Study 2: Antibacterial Activity
Another study assessed the antibacterial activity against common pathogens:
- The compound was effective in inhibiting bacterial growth at low concentrations.
- Further analysis revealed that it disrupted bacterial cell wall synthesis, contributing to its antimicrobial action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
